molecular formula C18H20N4O4 B2993237 Ethyl 6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 510762-58-0

Ethyl 6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No. B2993237
CAS RN: 510762-58-0
M. Wt: 356.382
InChI Key: WTAVLCNPXCXFJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a useful research compound. Its molecular formula is C18H20N4O4 and its molecular weight is 356.382. The purity is usually 95%.
BenchChem offers high-quality Ethyl 6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biochemical Agent Applications

This compound has been noted for its role as a biochemical agent with multiple synergistic effects. It acts as an inhibitor for cAMP-phosphodiesterase platelets, supports adenosine inhibition of thrombocytopenia, strengthens PGI2 anti-aggregation activity, enhances the bio-synthesis of PGI2, and decreases pulmonary hypertension .

Antimicrobial Activities

Compounds with similar structures have been synthesized for their antimicrobial properties. These activities are crucial in developing new treatments against various bacterial and fungal infections .

Anticancer Evaluation

Similar heterocyclic compounds have been evaluated for their potential anticancer activities. This is a significant area of research given the ongoing search for more effective cancer treatments .

Catalysis in Organic Synthesis

The compound’s structure is relevant in catalytic processes such as protodeboronation of pinacol boronic esters, which is a key step in the synthesis of various organic molecules .

Synthesis of Functional Molecules

Imidazoles and other heterocycles are key components in functional molecules used in everyday applications. The compound may play a role in the regiocontrolled synthesis of these important structures .

Multicomponent Synthesis Applications

There is potential for this compound to be involved in one-pot multicomponent synthesis methods, such as the Biginelli reaction, to create bioactive molecules efficiently .

Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. The compound’s structure suggests it may belong to the class of phenylquinolines , which are known to interact with various protein targets.

Biochemical Pathways

Without specific target identification, it is challenging to determine the exact biochemical pathways affected by this compound. Given the structural similarity to phenylquinolines , it may influence pathways involving the target proteins of this class of compounds

properties

IUPAC Name

ethyl 6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4/c1-3-26-18(24)12-11-13-16(22(15(12)19)9-6-10-25-2)20-14-7-4-5-8-21(14)17(13)23/h4-5,7-8,11,19H,3,6,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTAVLCNPXCXFJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

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